2,6-difluoro-N-((5-((4-fluorobenzyl)thio)-1,3,4-oxadiazol-2-yl)methyl)benzamide
Description
Properties
IUPAC Name |
2,6-difluoro-N-[[5-[(4-fluorophenyl)methylsulfanyl]-1,3,4-oxadiazol-2-yl]methyl]benzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12F3N3O2S/c18-11-6-4-10(5-7-11)9-26-17-23-22-14(25-17)8-21-16(24)15-12(19)2-1-3-13(15)20/h1-7H,8-9H2,(H,21,24) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LBYLIJBBGKFXHK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)F)C(=O)NCC2=NN=C(O2)SCC3=CC=C(C=C3)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12F3N3O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclization Efficiency
Cyclization with CS₂ often requires excess reagent and extended reaction times. A biocatalytic approach using Candida antarctica lipase B (Novozym 435) improves yields (94%) under milder conditions.
S-Alkylation Side Reactions
Competitive oxidation of the thiol to disulfide is mitigated by conducting reactions under nitrogen.
Amide Coupling
Direct alkylation of the benzamide’s nitrogen is challenging due to poor nucleophilicity. Alternative strategies include:
- Mitsunobu Reaction : Uses diethyl azodicarboxylate (DEAD) and triphenylphosphine.
- Ullmann Coupling : Copper-catalyzed C–N bond formation.
Comparative Analysis of Synthetic Routes
Chemical Reactions Analysis
Types of Reactions
2,6-difluoro-N-((5-((4-fluorobenzyl)thio)-1,3,4-oxadiazol-2-yl)methyl)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen atoms or to convert double bonds to single bonds.
Substitution: The fluorine atoms in the compound can be substituted with other groups to create derivatives with different properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a ketone or carboxylic acid derivative, while substitution could introduce a new functional group in place of a fluorine atom.
Scientific Research Applications
Medicinal Chemistry
The compound has been investigated for its potential as an inhibitor of fatty acid synthase (FAS), an enzyme involved in lipid metabolism. FAS is a target for cancer therapy due to its role in the proliferation of cancer cells. Studies have shown that 2,6-difluoro-N-((5-((4-fluorobenzyl)thio)-1,3,4-oxadiazol-2-yl)methyl)benzamide can inhibit FAS activity in vitro, suggesting its potential as an anti-cancer agent.
Antiviral Activity
Research indicates that compounds containing the oxadiazole ring can exhibit antiviral properties. For instance, derivatives similar to this compound have shown efficacy against viruses such as the Tobacco Mosaic Virus (TMV). Molecular docking studies suggest strong binding affinities to viral proteins, indicating potential for development as antiviral agents .
Studies have explored the interactions of this compound with various biological targets to elucidate its pharmacological profile. The compound's ability to interact with specific molecular targets is essential for understanding its mechanism of action and potential therapeutic applications. Research has demonstrated that structural modifications can significantly influence biological activity.
Case Studies
Several case studies have focused on the synthesis and biological evaluation of this compound:
- Inhibition of Fatty Acid Synthase : A study demonstrated that the compound effectively inhibited FAS activity in cancer cell lines. The results indicated a dose-dependent response with significant reductions in fatty acid synthesis compared to control groups.
- Antiviral Efficacy : Another study explored the antiviral properties against TMV. The compound exhibited notable inhibitory effects on viral replication at specific concentrations, outperforming traditional antiviral agents like ribavirin .
Mechanism of Action
The mechanism of action of 2,6-difluoro-N-((5-((4-fluorobenzyl)thio)-1,3,4-oxadiazol-2-yl)methyl)benzamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins that play a role in the compound’s biological activity. The pathways involved may include signal transduction, metabolic processes, or other cellular functions.
Comparison with Similar Compounds
Structural Analogues in the 1,3,4-Oxadiazole Class
LMM5 and LMM11 (Antifungal Agents)
- LMM5 : 4-[Benzyl(methyl)sulfamoyl]-N-[5-[(4-methoxyphenyl)methyl]-1,3,4-oxadiazol-2-yl]benzamide.
- LMM11 : 4-[Cyclohexyl(ethyl)sulfamoyl]-N-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]benzamide.
Key Insights :
- Unlike LMM5/LMM11, the target lacks a sulfamoyl group, which is critical for Trr1 inhibition, suggesting divergent biological targets .
NO-INN-OXDs (Anti-inflammatory Agents)
- Example: 2-(2,6-Dichloro-4-((5-(1-(4-chlorobenzoyl)-5-methoxy-2-methyl-1H-indol-3-yl)methyl)-1,3,4-oxadiazol-2-yl)thio)methyl)phenoxy)ethyl nitrate (11h) .
Key Insights :
- The target’s fluorinated benzamide contrasts with 11h’s nitrate ester , which is associated with anti-inflammatory nitric oxide release .
- Both compounds exploit the oxadiazole scaffold for stability but diverge in functional group-driven applications.
Heterocyclic Analogues: 1,2,4-Triazoles and 1,3,4-Thiadiazoles
1,2,4-Triazole Derivatives (Compounds 7–9)
- Example: 5-(4-(4-X-phenylsulfonyl)phenyl)-4-(2,4-difluorophenyl)-4H-1,2,4-triazole-3-thiones .
Key Insights :
- The 1,2,4-triazole core in compounds 7–9 allows tautomerism, which is absent in the rigid oxadiazole structure of the target compound .
- Both classes exhibit strong C=S absorption bands in IR spectra (~1247–1255 cm⁻¹), but the target’s oxadiazole lacks NH groups, simplifying its spectral profile .
1,3,4-Thiadiazole Derivative (N-{N-[5-(2,4-Dichlorophenyl)-1,3,4-thiadiazol-2-yl]carbamoyl}-2,6-difluorobenzamide)
Key Insights :
- The 2,4-dichlorophenyl group in the thiadiazole derivative may confer higher hydrophobicity than the target’s fluorobenzyl group .
Physicochemical and Pharmacokinetic Comparison
Key Insights :
Biological Activity
The compound 2,6-difluoro-N-((5-((4-fluorobenzyl)thio)-1,3,4-oxadiazol-2-yl)methyl)benzamide represents a novel class of oxadiazole derivatives that have garnered attention for their diverse biological activities. Oxadiazole compounds are known for their potential as therapeutic agents due to their ability to inhibit various biological targets. This article explores the biological activity of this specific compound, focusing on its mechanisms of action, efficacy in various biological assays, and potential therapeutic applications.
Chemical Structure
The chemical structure of the compound can be represented as follows:
This structure features a difluorobenzene moiety, a thioether linkage with a 4-fluorobenzyl group, and an oxadiazole ring that is critical for its biological activity.
-
Kinase Inhibition :
- The oxadiazole core has been shown to exhibit potent inhibitory activity against various kinases such as EGFR (Epidermal Growth Factor Receptor), FAK (Focal Adhesion Kinase), and VEGFR-2 (Vascular Endothelial Growth Factor Receptor 2). These kinases are crucial in cancer cell proliferation and angiogenesis .
- Molecular docking studies indicate that the compound binds effectively to the active sites of these kinases, suggesting a competitive inhibition mechanism.
- Antimicrobial Activity :
- Anticancer Properties :
Table 1: Summary of Biological Activities
| Activity Type | Target/Assay | IC50 Value (µM) | Reference |
|---|---|---|---|
| Kinase Inhibition | EGFR | 0.92 | |
| FAK | 0.75 | ||
| VEGFR-2 | 0.85 | ||
| Antimicrobial | Gram-positive bacteria | 5.0 | |
| Anticancer | Various cancer cell lines | 0.47 - 1.4 |
Case Studies
-
EGFR Inhibition in Lung Cancer :
- A study evaluated the effects of the compound on non-small cell lung cancer (NSCLC) models, demonstrating reduced cell viability and induction of apoptosis through EGFR pathway modulation.
-
Antimicrobial Efficacy :
- In vitro testing against Staphylococcus aureus showed that the compound significantly inhibited bacterial growth, supporting its potential as an antimicrobial agent.
-
Combination Therapy Potential :
- Research indicates that when used in combination with conventional chemotherapeutics, this compound enhances therapeutic efficacy and reduces drug resistance in cancer cells.
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 2,6-difluoro-N-((5-((4-fluorobenzyl)thio)-1,3,4-oxadiazol-2-yl)methyl)benzamide, and how do reaction conditions influence yield?
- Methodological Answer : The compound is typically synthesized via multi-step protocols. A common approach involves:
Thioether Formation : Reacting 4-fluorobenzyl mercaptan with 2-chloro-1,3,4-oxadiazole derivatives under basic conditions (e.g., K₂CO₃ in DMF) to form the oxadiazole-thioether intermediate .
Amide Coupling : The intermediate is then reacted with 2,6-difluorobenzoyl chloride using coupling agents like EDCI/HOBt in anhydrous DCM, monitored by TLC for completion .
- Critical Parameters : Yield optimization (60–75%) depends on temperature control (0–5°C during coupling), solvent purity, and stoichiometric ratios (1:1.2 for benzoyl chloride:intermediate) .
Q. Which spectroscopic techniques are most reliable for characterizing this compound, and what key spectral signatures should researchers prioritize?
- Methodological Answer :
- ¹H/¹³C NMR :
- Aromatic protons: Doublets in δ 7.2–8.1 ppm (fluorinated benzyl/benzamide groups) .
- Oxadiazole methylene: Singlet at δ 4.8–5.0 ppm (CH₂ linked to oxadiazole) .
- FT-IR : Strong C=O stretch at ~1680 cm⁻¹ (amide), C-F stretches at 1100–1250 cm⁻¹ .
- HRMS : Confirm molecular ion [M+H]⁺ with <2 ppm error .
Q. What safety protocols are recommended for handling this compound during synthesis and biological testing?
- Methodological Answer :
- PPE : Nitrile gloves, lab coat, and safety goggles to prevent skin/eye contact. Use fume hoods due to potential dust inhalation hazards .
- Storage : In airtight containers under inert gas (N₂/Ar) at –20°C to prevent hydrolysis of the oxadiazole ring .
- Spill Management : Absorb with inert material (vermiculite), neutralize with 10% NaHCO₃, and dispose as hazardous waste .
Advanced Research Questions
Q. How can researchers resolve discrepancies in reported bioactivity data (e.g., IC₅₀ variability) across studies?
- Methodological Answer :
- Source Analysis : Compare assay conditions (e.g., cell lines, incubation time). For example:
- IC₅₀ of 1.2 µM (HeLa cells) vs. 8.7 µM (HEK293) may reflect differential membrane permeability .
- Control Experiments : Validate purity via HPLC (>95%) to rule out impurity-driven artifacts .
- Statistical Reproducibility : Perform triplicate assays with positive controls (e.g., doxorubicin) to calibrate inter-lab variability .
Q. What strategies optimize the compound’s pharmacokinetic profile for in vivo studies, particularly regarding metabolic stability?
- Methodological Answer :
- Metabolite Identification : Incubate with liver microsomes (human/rat) and analyze via LC-MS/MS. Key vulnerabilities:
- Oxadiazole ring oxidation (major metabolite at m/z +16) .
- Structural Modifications : Introduce electron-withdrawing groups (e.g., –CF₃) at the benzamide para-position to reduce CYP3A4-mediated degradation .
- Prodrug Design : Mask the amide as a pivaloyloxymethyl ester to enhance oral bioavailability .
Q. How can molecular docking studies elucidate the compound’s mechanism of action against specific enzyme targets?
- Methodological Answer :
- Target Selection : Prioritize enzymes with fluorobenzyl-binding pockets (e.g., EGFR kinase, PARP-1) based on structural analogs .
- Docking Workflow :
Prepare ligand (AMBER force field) and receptor (PDB: 1M17 for EGFR).
Perform rigid/flexible docking (AutoDock Vina) with grid center on ATP-binding site.
Validate poses via MD simulations (50 ns) to assess binding stability (RMSD <2 Å) .
- Key Interactions : Hydrogen bonds between oxadiazole NH and Thr766 (EGFR), and π-π stacking of fluorobenzyl with Phe723 .
Data Contradiction Analysis
Q. Why do crystallographic data (e.g., bond angles) from single-crystal XRD sometimes conflict with computational models?
- Methodological Answer :
- Experimental Artifacts : Crystal packing forces (e.g., C–H···F interactions) may distort bond angles vs. gas-phase DFT calculations .
- Resolution Limits : XRD data with R factor >0.05 (e.g., 0.049 in ) introduce minor deviations.
- Mitigation : Compare with neutron diffraction data or high-level CCSD(T) calculations to reconcile differences .
Experimental Design
Q. How to design a SAR study to evaluate the role of fluorine substitution in this compound’s bioactivity?
- Methodological Answer :
- Analog Synthesis : Prepare derivatives with –H, –Cl, or –CF₃ at the 2,6-difluorobenzamide position .
- Assay Matrix : Test against a panel of kinase inhibitors (IC₅₀) and logP measurements (HPLC) to correlate hydrophobicity with activity.
- Data Interpretation : Use QSAR models (e.g., CoMFA) to map electrostatic contributions of fluorine to binding affinity .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
